molecular formula C4H7N5O B13795490 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy-

1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy-

Cat. No.: B13795490
M. Wt: 141.13 g/mol
InChI Key: XFUFMURAPFNILS-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- is a complex organic compound with the molecular formula C9H15N5O5. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves multiple steps. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, facilitating the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as amino and hydroxy groups.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and nickel catalysts for cyclization reactions. The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the imidazole ring .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide

InChI

InChI=1S/C4H7N5O/c5-3-2(4(6)9-10)7-1-8-3/h1,10H,5H2,(H2,6,9)(H,7,8)

InChI Key

XFUFMURAPFNILS-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=C(N1)/C(=N\O)/N)N

Canonical SMILES

C1=NC(=C(N1)C(=NO)N)N

Origin of Product

United States

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